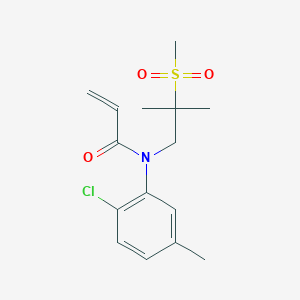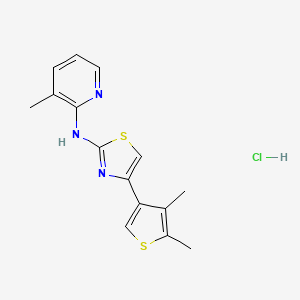
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Applications De Recherche Scientifique
Organic Semiconductors
Thiophene derivatives like N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide are pivotal in the development of organic semiconductors . These compounds are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge transport properties . The molecular structure of thiophene allows for effective π-π stacking, which is essential for high electrical conductivity in semiconducting materials.
OLED Materials
In the realm of organic light-emitting diodes (OLEDs) , thiophene-based molecules are utilized for their electroluminescent properties . The ability to fine-tune the electronic and optical properties of these compounds makes them suitable for use in OLED displays, offering potential for improved color purity and efficiency.
Corrosion Inhibitors
The industrial application of thiophene derivatives extends to their use as corrosion inhibitors . The chemical stability and ability to form protective layers on metal surfaces make them valuable in protecting materials from corrosion, especially in harsh environments.
Pharmacological Properties
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide exhibits a range of pharmacological properties . It has been noted for its potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This broad spectrum of biological activity makes it a compound of interest in drug discovery and development.
Dental Anesthetics
Specific thiophene derivatives have been used as dental anesthetics in Europe. For example, articaine, which contains a thiophene ring, acts as a voltage-gated sodium channel blocker . This application showcases the potential of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide in dental procedures, providing pain relief during treatments.
Anticancer Drug Research
The compound’s ability to act as NF-κB inhibitors positions it as a promising candidate in anticancer drug research . NF-κB plays a significant role in the regulation of immune response and cell proliferation, and its inhibition can be crucial in the treatment of various cancers.
Mécanisme D'action
Target of Action
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is a compound that has been found to inhibit the activity of CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases
Biochemical Pathways
The biochemical pathways affected by N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide are those regulated by CLK1 and DYRK1A kinases . These pathways are involved in various cellular processes, including cell division, signal transduction, and protein synthesis . The inhibition of these kinases disrupts these processes, leading to downstream effects that can include cell death, reduced proliferation, and altered cellular function .
Pharmacokinetics
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Result of Action
The molecular and cellular effects of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide’s action are primarily due to its inhibition of CLK1 and DYRK1A kinases . This can lead to a variety of effects, depending on the specific cellular context. For example, in cancer cells, this could result in reduced proliferation or induced cell death .
Action Environment
The action, efficacy, and stability of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZRRSHKTWVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)
![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)
![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)
![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)
![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)
